molecular formula C18H31NO2 B14177110 18-Aminooctadeca-9,12,15-trienoic acid CAS No. 923977-02-0

18-Aminooctadeca-9,12,15-trienoic acid

Cat. No.: B14177110
CAS No.: 923977-02-0
M. Wt: 293.4 g/mol
InChI Key: PPHQVPLNKDVKLX-UHFFFAOYSA-N
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Description

18-Aminooctadeca-9,12,15-trienoic acid is an 18-carbon polyunsaturated fatty acid (PUFA) featuring three double bonds at positions 9, 12, and 15 (all cis configuration unless otherwise specified) and an amino group at the terminal carbon (C18). Its closest analogs are octadecatrienoic acids (e.g., α-linolenic acid) and hydroperoxy/hydroxy derivatives involved in lipid peroxidation and jasmonate biosynthesis .

Properties

CAS No.

923977-02-0

Molecular Formula

C18H31NO2

Molecular Weight

293.4 g/mol

IUPAC Name

18-aminooctadeca-9,12,15-trienoic acid

InChI

InChI=1S/C18H31NO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,5,7,11,13H,3-4,6,8-10,12,14-17,19H2,(H,20,21)

InChI Key

PPHQVPLNKDVKLX-UHFFFAOYSA-N

Canonical SMILES

C(CCCC=CCC=CCC=CCCN)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-aminooctadeca-9,12,15-trienoic acid typically involves the introduction of an amino group into the linolenic acid structure. This can be achieved through various chemical reactions, including:

    Amination Reactions: Utilizing reagents such as ammonia or amines under specific conditions to introduce the amino group.

    Catalytic Hydrogenation: Employing catalysts like palladium or platinum to facilitate the addition of the amino group.

Industrial Production Methods: Industrial production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions: 18-Aminooctadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone.

    Reduction: The amino group can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Halides, electrophiles, and polar solvents.

Major Products:

Scientific Research Applications

18-Aminooctadeca-9,12,15-trienoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 18-aminooctadeca-9,12,15-trienoic acid involves its interaction with cellular membranes and signaling pathways. The compound can:

Comparison with Similar Compounds

α-Linolenic Acid (9Z,12Z,15Z-Octadeca-9,12,15-trienoic acid)

Structural Features :

  • Non-conjugated double bonds at C9, C12, and C14.
  • Carboxylic acid group at C1.
  • Molecular formula: C₁₈H₃₀O₂ .

Key Differences :

  • The amino group may confer unique bioactivity, such as enhanced binding to amine-sensitive enzymes or altered metabolic stability compared to α-linolenic acid .

Punicic Acid (9Z,11E,13Z-Octadeca-9,11,13-trienoic Acid)

Structural Features :

  • Conjugated double bonds at C9, C11, and C13.
  • Carboxylic acid group at C1 .

Key Differences :

  • Conjugation in punicic acid enhances planarity and membrane interaction, whereas the amino group may promote hydrogen bonding with proteins .

Dicranin (Octadeca-6-yn-9,12,15-trienoic Acid)

Structural Features :

  • Acetylenic bond at C6 and double bonds at C9, C12, C15.
  • Carboxylic acid group at C1 .

Key Differences :

  • The acetylenic bond in dicranin increases rigidity, while the amino group in 18-Aminooctadeca-9,12,15-trienoic acid enhances solubility in aqueous environments.
  • Dicranin’s triple bond may confer resistance to β-oxidation, whereas the amino group could facilitate catabolic pathways .

Hydroperoxy/Hydroxy Derivatives

Examples :

  • 13(S)-HPOT [(9Z,11E,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid]: Precursor to jasmonic acid in plants .
  • 9(S)-HpOTrE [(10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid]: Involved in lipid peroxidation and signaling .

Key Differences :

  • The amino group may mimic structural features of neurotransmitters (e.g., dopamine), suggesting unexplored neuromodulatory functions .

Comparative Data Table

Compound Functional Groups Double Bond Positions Key Biological Roles Unique Properties
18-Aminooctadeca-9,12,15-trienoic acid Amino (C18), carboxylic acid (C1) 9, 12, 15 Hypothesized signaling, membrane modulation Polar amino group enhances solubility
α-Linolenic acid Carboxylic acid (C1) 9, 12, 15 Essential fatty acid, jasmonate precursor Omega-3 metabolic precursor
Punicic acid Carboxylic acid (C1) 9, 11, 13 (conjugated) Anti-inflammatory, anti-cancer Conjugated system increases stability
Dicranin Carboxylic acid (C1), acetylenic bond 6-yn, 9, 12, 15 15-Lipoxygenase inhibition Acetylenic bond resists degradation
13(S)-HPOT Hydroperoxy (C13) 9, 11, 15 Jasmonic acid biosynthesis Oxidative signaling intermediate

Research Implications and Gaps

  • Comparative studies with α-linolenic acid could elucidate whether the amino group enhances or disrupts membrane incorporation in plant or animal cells .
  • Structural analogs like dicranin and hydroperoxy derivatives suggest possible roles in lipid mediator pathways, but empirical data are lacking .

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